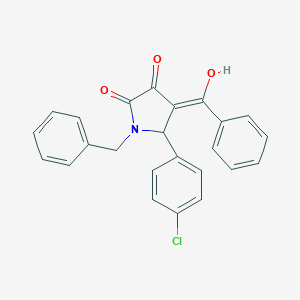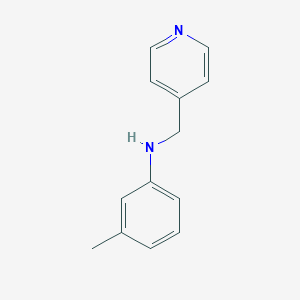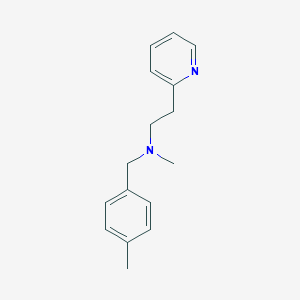
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as BPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BPP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. By binding to these receptors, N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have a variety of effects on the central nervous system. It has been demonstrated to have anxiolytic and antidepressant properties in animal models. N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is its high affinity for the 5-HT1A receptor subtype, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is its relatively low selectivity for the 5-HT1A receptor, as it can also bind to other serotonin receptor subtypes. This can complicate the interpretation of experimental results.
Orientations Futures
There are several potential avenues for future research on N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of interest is its potential use as a treatment for anxiety and depression. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the potential use of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide as an analgesic and anti-inflammatory agent. Future studies should focus on optimizing the chemical structure of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide to improve its selectivity for the 5-HT1A receptor subtype and reduce potential side effects. Finally, N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide could be studied in combination with other drugs to determine if it has synergistic effects that could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves the reaction of 4-bromobenzyl chloride with 1-benzyl-4-phenylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been studied for its potential use in the treatment of various disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood and behavior.
Propriétés
Nom du produit |
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
Formule moléculaire |
C19H22BrN3O |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22BrN3O/c20-16-6-8-17(9-7-16)21-19(24)10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
Clé InChI |
JLXKURIDWQDXAW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)




![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)